2-Carboethoxy-3'-(1,3-dioxolan-2-YL)benzophenone
Overview
Description
2-Carboethoxy-3’-(1,3-dioxolan-2-YL)benzophenone is a chemical compound with the molecular formula C19H18O5 . It is a complex organic compound that can be used for various research and experimental purposes .
Molecular Structure Analysis
The molecular structure of 2-Carboethoxy-3’-(1,3-dioxolan-2-YL)benzophenone consists of a benzophenone core with a 1,3-dioxolane ring and a carboethoxy group attached . The exact arrangement of these groups in the molecule can be determined through techniques such as NMR spectroscopy .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Carboethoxy-3’-(1,3-dioxolan-2-YL)benzophenone include its molecular weight, which is 326.3 g/mol. Other properties such as melting point, boiling point, and density can be determined through laboratory analysis .
Scientific Research Applications
Synthesis of 1,3-Dioxan-2-ones
This compound plays a critical role in the synthesis of 1,3-Dioxan-2-ones by Photo-Aerobic Selenium-π-Acid Multicatalysis . The C C double bond of homoallylic carbonic acid esters can be directly activated by the catalytic interplay of a pyrylium dye and a diselane using ambient air as the sole oxidant and visible light as an energy source .
Material Sciences
Carbonic acid esters, such as “2-Carboethoxy-3’-(1,3-dioxolan-2-YL)benzophenone”, play a critical role in material sciences, particularly in the production of polycarbonates .
Natural Product Research
In natural product research, cyclic carbonic acid esters such as 1,3-dioxolan-2-ones and 1,3-dioxan-2-ones have increasingly become a focal point of methodological efforts .
Stereoselective Synthesis of Diols
These motifs are frequently shown to serve as lynchpins for the stereoselective synthesis of 1,2-[4,5] and 1,3-diols .
Construction of Cyclic Carbonic Acid Esters
The olefinic double bond has emerged as a tactically privileged functional group for the construction of cyclic carbonic acid esters .
Stereoselective Formation of Substituted 1,3-Dioxolanes
Stereoselective formation of substituted 1,3-dioxolanes was achieved through an assembly of three components: alkene, carboxylic acid and silyl enol ether . The reaction proceeded via stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during oxidation of alkene substrates with hypervalent iodine .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[3-(1,3-dioxolan-2-yl)benzoyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-2-22-18(21)16-9-4-3-8-15(16)17(20)13-6-5-7-14(12-13)19-23-10-11-24-19/h3-9,12,19H,2,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXOGHAMXRSJGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC(=C2)C3OCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645052 | |
Record name | Ethyl 2-[3-(1,3-dioxolan-2-yl)benzoyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898779-00-5 | |
Record name | Ethyl 2-[3-(1,3-dioxolan-2-yl)benzoyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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